![molecular formula C7H17NO2 B1612278 2-[(2-Hydroxy-1-methylethyl)methylamino]propan-2-OL CAS No. 85154-18-3](/img/no-structure.png)

2-[(2-Hydroxy-1-methylethyl)methylamino]propan-2-OL

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

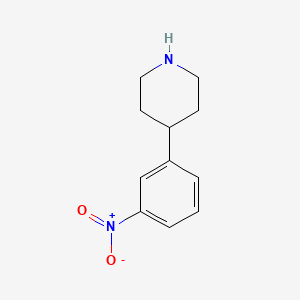

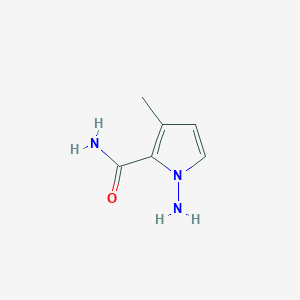

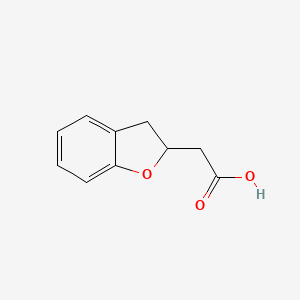

The compound “2-[(2-Hydroxy-1-methylethyl)methylamino]propan-2-OL” is a tertiary amine alcohol with the molecular formula C7H17NO . It is a colorless, odorous liquid at room temperature . It is commonly used as a pharmaceutical intermediate and a solvent in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H17NO2 . It has a molecular weight of 147.21500 . The exact mass is 147.12600 .Physical And Chemical Properties Analysis

This compound has a density of 0.992g/cm3 . It has a boiling point of 243.6ºC at 760 mmHg . The flash point is 94.3ºC . The compound is soluble in water and its logP value is 0.02740, indicating it is more soluble in water than in octanol .Wissenschaftliche Forschungsanwendungen

Application in Polymer Crosslinking

Scientific Field

Summary of Application

2-Hydroxy-2-methylpropiophenone is a radical photoinitiator molecule that can be used in the crosslinking of polymers by the exposure of UV radiation .

Methods of Application

This compound can be used in the development of UV curable resins for exterior coating applications. The process involves the application of the resin, followed by exposure to UV radiation, which initiates the crosslinking process .

Results or Outcomes

The result is a crosslinked polymer that is resistant to environmental factors, making it suitable for exterior applications. The exact properties of the resulting polymer, such as its hardness, flexibility, and resistance to UV degradation, would depend on the specific formulation of the resin .

Application in Transition Metal Complex Synthesis

Scientific Field

Summary of Application

Hydroxyalkyl-functionalized N-heterocyclic carbene (NHC)/Ru(II) complexes have been synthesized through transmetalation reactions .

Methods of Application

The synthesis involves the reaction of a chiral benzimidazolium salt with [RuCl2(p-cymene)]2, using the Ag2O method. The resulting complex has potential applications in asymmetric catalysis .

Results or Outcomes

The resulting complex was characterized using NMR, HRMS measurement, and elemental analysis. The exact properties and potential applications of the complex would depend on the specific structure of the NHC ligand and the transition metal .

Application in Hydrogel Materials

Scientific Field

Summary of Application

The compound 2-Hydroxy-2-methylpropiophenone, which is a photoinitiator, has been used in the development of hydrogel materials .

Methods of Application

The compound is used during the UV-induced polymerization of polyvinylpyrrolidone-based hydrogels incorporated with vitamin C and Aloe vera juice .

Results or Outcomes

The developed materials had relatively rough surfaces, they did not degrade in simulated physiological liquids, and their swelling ratios in these media were 2.0–3.0 g/g . The content of the photoinitiator in the hydrogels also influenced their wettability .

Application in Transition Metal Complex Synthesis

Summary of Application

Hydroxyalkyl-functionalized N-heterocyclic carbene (NHC)/Rh(I) complexes have been synthesized .

Methods of Application

The synthesis involves the reaction of a hydroxyalkyl-substituted benzimidazolium salt with [Rh(OH)(cod)]2 in THF at room temperature .

Results or Outcomes

The resulting complex was characterized using NMR, HRMS measurement, and elemental analysis .

Eigenschaften

CAS-Nummer |

85154-18-3 |

|---|---|

Produktname |

2-[(2-Hydroxy-1-methylethyl)methylamino]propan-2-OL |

Molekularformel |

C7H17NO2 |

Molekulargewicht |

147.22 g/mol |

IUPAC-Name |

2-[2-hydroxypropan-2-yl(methyl)amino]propan-1-ol |

InChI |

InChI=1S/C7H17NO2/c1-6(5-9)8(4)7(2,3)10/h6,9-10H,5H2,1-4H3 |

InChI-Schlüssel |

GVPYQCRHYGKPDX-UHFFFAOYSA-N |

SMILES |

CC(CO)N(C)C(C)(C)O |

Kanonische SMILES |

CC(CO)N(C)C(C)(C)O |

Andere CAS-Nummern |

85154-18-3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid](/img/structure/B1612208.png)